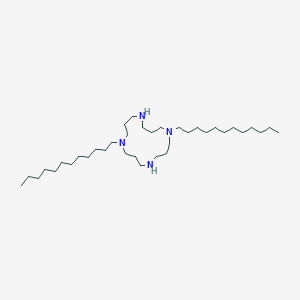
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a chloro substituent at the 7th position, and an ethylamino-methyl group attached to a hydroxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro substituent and the ethylamino-methyl group. Common reagents used in these reactions include chlorinating agents, amines, and phenolic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The purification process may include crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinolinone analogs.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- has diverse scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activities, modulate receptor functions, and interfere with DNA/RNA processes. These interactions are mediated through specific binding sites and pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- include:
- 2(1H)-Quinolinone derivatives with different substituents at the 7th position.
- Quinoline and quinazoline analogs with similar structural features.
- Phenylamino and hydroxyphenyl derivatives with varying functional groups.
Uniqueness
The uniqueness of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
102790-37-4 |
|---|---|
Fórmula molecular |
C18H18ClN3O2 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
7-chloro-4-[3-(ethylaminomethyl)-4-hydroxyanilino]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-20-10-11-7-13(4-6-17(11)23)21-16-9-18(24)22-15-8-12(19)3-5-14(15)16/h3-9,20,23H,2,10H2,1H3,(H2,21,22,24) |
Clave InChI |
KHOIEYGLPOBUKU-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=C(C=CC(=C1)NC2=CC(=O)NC3=C2C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


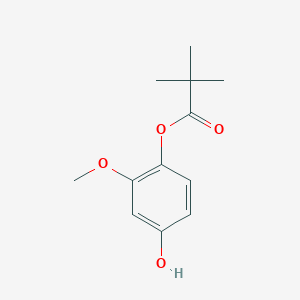
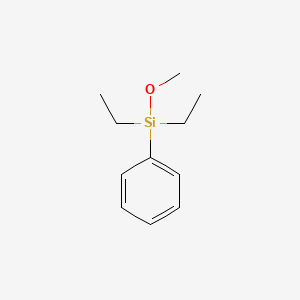
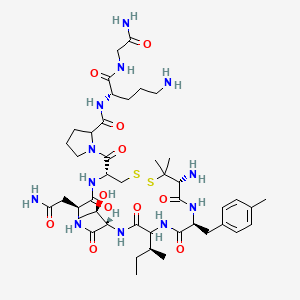

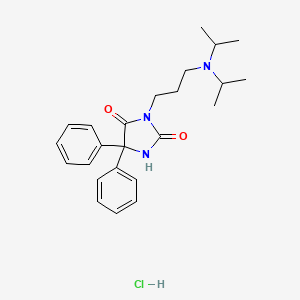
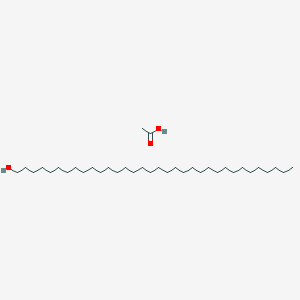
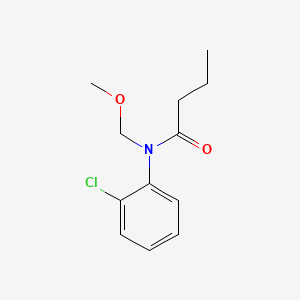

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

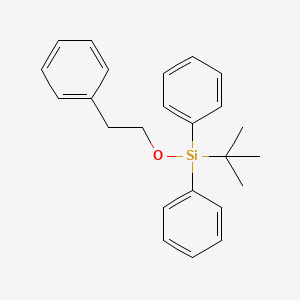
methyl}benzamide](/img/structure/B14324963.png)
